molecular formula C8H17NO4 B2837938 Methyl N-(2-hydroxy-4-methoxy-2-methylbutyl)carbamate CAS No. 1702812-04-1

Methyl N-(2-hydroxy-4-methoxy-2-methylbutyl)carbamate

Cat. No.: B2837938
CAS No.: 1702812-04-1
M. Wt: 191.227
InChI Key: YBFHAOPYRADOPO-UHFFFAOYSA-N
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Description

Methyl N-(2-hydroxy-4-methoxy-2-methylbutyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound is known for its unique structure, which includes a hydroxy group, a methoxy group, and a methyl group attached to a butyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(2-hydroxy-4-methoxy-2-methylbutyl)carbamate can be achieved through several methods. One common approach involves the reaction of methyl carbamate with an appropriate alcohol under acidic or basic conditions. The reaction typically requires a catalyst, such as a metal salt or an organic base, to facilitate the formation of the carbamate linkage .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl N-(2-hydroxy-4-methoxy-2-methylbutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group will regenerate the hydroxy group.

Scientific Research Applications

Methyl N-(2-hydroxy-4-methoxy-2-methylbutyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex carbamate derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with carbamate functionalities.

    Industry: It is used in the production of polymers, coatings, and other materials that require carbamate linkages.

Mechanism of Action

The mechanism by which Methyl N-(2-hydroxy-4-methoxy-2-methylbutyl)carbamate exerts its effects involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical pathways. The carbamate linkage is also essential for its stability and reactivity in biological systems .

Comparison with Similar Compounds

    Methyl carbamate: A simpler carbamate with a similar structure but lacking the hydroxy and methoxy groups.

    Ethyl N-(2-hydroxy-4-methoxy-2-methylbutyl)carbamate: Similar to the target compound but with an ethyl group instead of a methyl group.

    Propyl N-(2-hydroxy-4-methoxy-2-methylbutyl)carbamate: Similar structure with a propyl group instead of a methyl group.

Uniqueness: Methyl N-(2-hydroxy-4-methoxy-2-methylbutyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl N-(2-hydroxy-4-methoxy-2-methylbutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4/c1-8(11,4-5-12-2)6-9-7(10)13-3/h11H,4-6H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFHAOPYRADOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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